7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of various inhibitors and exhibit significant activity against certain bacteria .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have shown pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
pneumoniae . Additionally, some imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to involve various strategies that could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Biology and Medicine: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities. They are being investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- 7-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness: 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This allows for the creation of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTBJGAADACPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206978-90-6 | |
Record name | 7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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